![molecular formula C7H14N2 B13810490 (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-1-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound. This method often involves the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins and enzymes, altering their activity and downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic amine with similar structural features but different stereochemistry and biological activity.
8-azabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic framework.
Uniqueness
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine is unique due to its specific stereochemistry and the presence of the amine group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C7H14N2/c8-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2/t6-,7-/m1/s1 |
InChI Key |
LVJFNUWSKALVNL-RNFRBKRXSA-N |
Isomeric SMILES |
C1CN2C[C@H]1C[C@H](C2)N |
Canonical SMILES |
C1CN2CC1CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


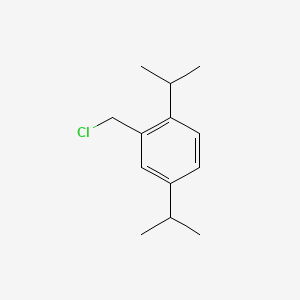


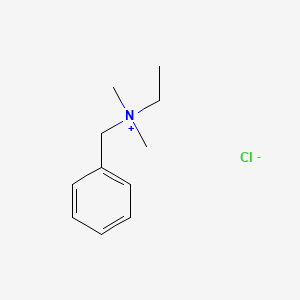
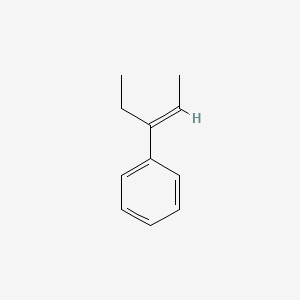
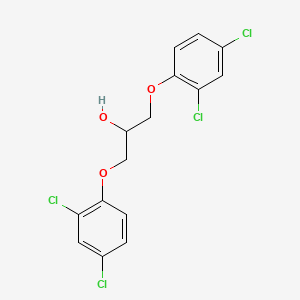
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
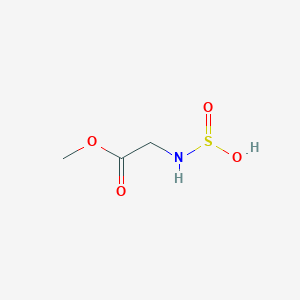
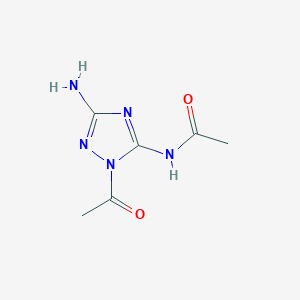
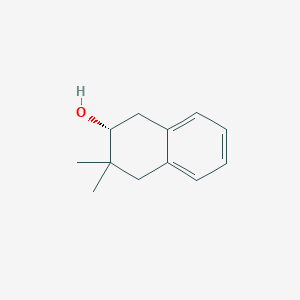
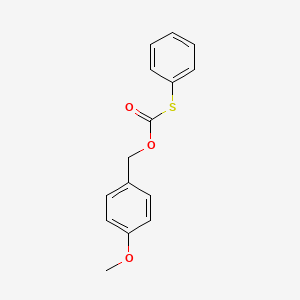
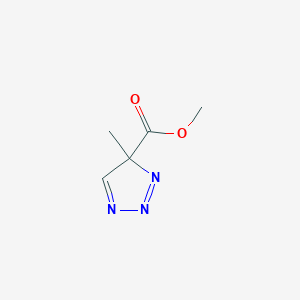
methanol](/img/structure/B13810488.png)
